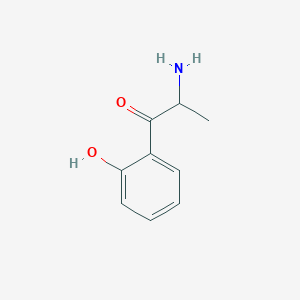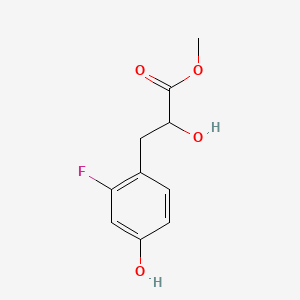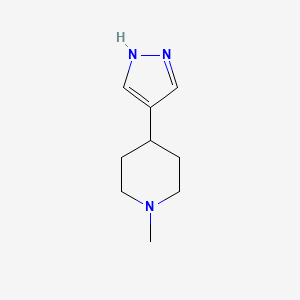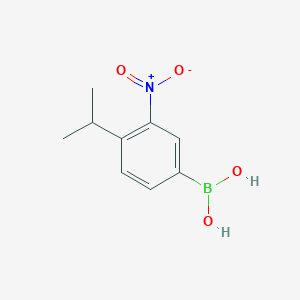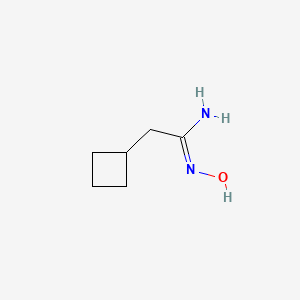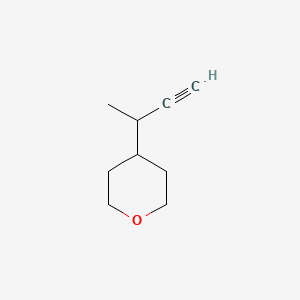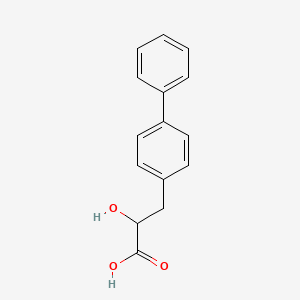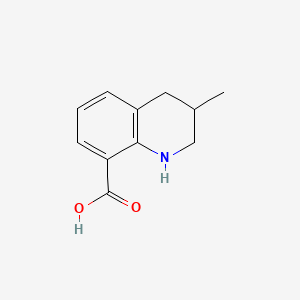![molecular formula C14H23IO3 B13617893 Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, an isopropyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, nucleophiles like amines and thiols, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate: Similar in structure but lacks the iodomethyl group.
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also contributes to its stability and interaction with biological molecules.
Propiedades
Fórmula molecular |
C14H23IO3 |
|---|---|
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3 |
Clave InChI |
DYSJMVDODIZGPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCC(CC1)(OC2C(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


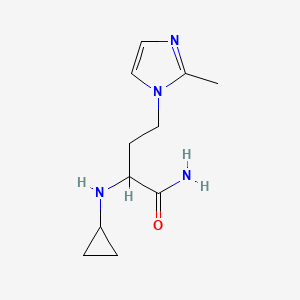


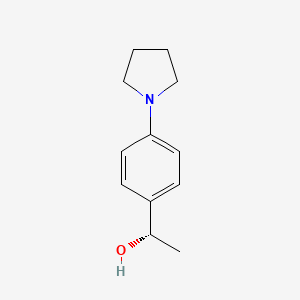
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
